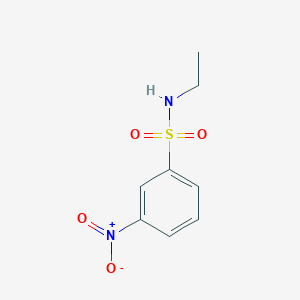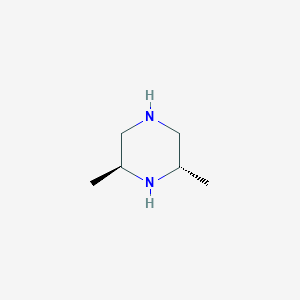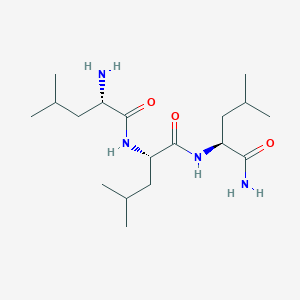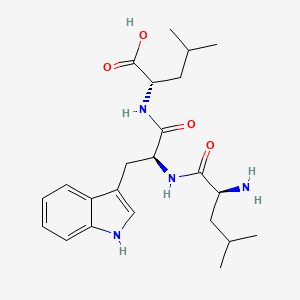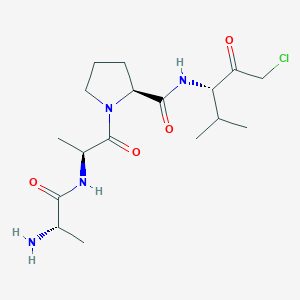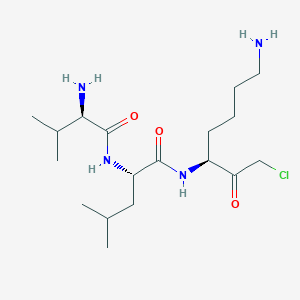![molecular formula C12H11ClN2O2 B1336866 ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate CAS No. 7510-65-8](/img/structure/B1336866.png)
ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate (ECA) is an important synthetic compound with a wide range of applications in both scientific research and industrial production. It is a colorless or pale yellow liquid with a strong odor and low volatility. It is used in a variety of applications, including as a plasticizer, adhesive, and as a polymerization initiator. It is also used in the synthesis of polymers, polyurethanes, and polyesters. ECA is a highly reactive compound and is used in many laboratory experiments and industrial processes.
科学的研究の応用
Synthesis and Characterization
- Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate and related compounds have been synthesized through various chemical reactions, highlighting their potential in organic synthesis and materials science. For instance, Zheng Jing (2012) detailed the synthesis of a compound from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate, further reacting with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, confirmed by 1H NMR, IR, and X-ray crystallography Zheng Jing, 2012.
Crystal Structure and Properties
- The crystal structures and properties of these compounds have been extensively studied, revealing their intricate molecular arrangements and potential applications in materials science. For example, Dehua Zhang et al. (2009) prepared a title compound, demonstrating the dihedral angles between chlorobenzene and pyrazole rings, which contribute to a three-dimensional network formed by intermolecular interactions Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009.
Interaction with Biological Molecules
- Research has also focused on the interaction of cyanoacrylate compounds with biological molecules. A. Nyporko and Y. Blume (2014) studied the specific binding of cyanoacrylate compounds with tubulin from higher plants, revealing insights into the structural mechanisms underlying these interactions, which could have implications for understanding cyanoacrylate's biological effects A. Nyporko, Y. Blume, 2014.
Environmental Stability and Degradation
- The environmental behavior of cyanoacrylate compounds, such as their degradation kinetics in soil and sludge, has been investigated, providing valuable data on their environmental stability. S. S. Donau et al. (2019) conducted studies on the degradation of phenamacril, a related cyanoacrylate, showing its inherent degradability and degradation kinetics in soils S. S. Donau, U. Bollmann, R. Wimmer, K. Bester, 2019.
Applications in Materials Science
- In materials science, the properties of cyanoacrylate derivatives have been exploited in the design of novel chromophores and polymers, indicating their versatility in this field. For example, Sheng-li Li et al. (2013) designed and synthesized a novel chromophore using ethyl cyanocaetate group as an auxiliary electron acceptor, revealing its significant two-photon absorption cross-sections Sheng-li Li et al., 2013.
作用機序
将来の方向性
特性
IUPAC Name |
ethyl (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3/b9-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCQAAUPCCUXBT-HJWRWDBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=CC=C1Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419698 |
Source


|
| Record name | ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-65-8 |
Source


|
| Record name | NSC405746 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)

